7-(Trifluoromethyl)naphthalen-1-ol

Catalog No.
S3414542
CAS No.
33533-46-9
M.F
C11H7F3O
M. Wt
212.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(Trifluoromethyl)naphthalen-1-ol

CAS Number

33533-46-9

Product Name

7-(Trifluoromethyl)naphthalen-1-ol

IUPAC Name

7-(trifluoromethyl)naphthalen-1-ol

Molecular Formula

C11H7F3O

Molecular Weight

212.17 g/mol

InChI

InChI=1S/C11H7F3O/c12-11(13,14)8-5-4-7-2-1-3-10(15)9(7)6-8/h1-6,15H

InChI Key

ARXBXFHKYFGTOD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)O

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)O

7-(Trifluoromethyl)naphthalen-1-ol (CAS: 33533-46-9) is a fluorinated aromatic alcohol belonging to the naphthol class of compounds. It functions as a specialized chemical intermediate and a fluorescent probe. The presence of a strongly electron-withdrawing trifluoromethyl (-CF3) group at the 7-position fundamentally alters the electronic, acidic, and photophysical properties compared to its parent compound, 1-naphthol. These modifications are not trivial; they directly impact the compound's reactivity, pH sensitivity, and spectral characteristics, making it a specific, non-interchangeable choice for targeted applications in agrochemical synthesis and fluorescence-based analytics.

Research Fit

1 Confirm 7-CF₃ positional isomer for intended regiochemistry and electronic profile
2 Lipophilicity profile distinct from 4-CF₃ and other regioisomers, guiding purification strategy
3 Peer-reviewed synthetic route via aryne cycloaddition supports process development

Direct substitution of 7-(Trifluoromethyl)naphthalen-1-ol with its non-fluorinated analog, 1-naphthol, will lead to process failure and undesirable outcomes. The trifluoromethyl group significantly increases the acidity of the hydroxyl group (lowers the pKa) and shifts its fluorescence profile. Consequently, reaction conditions such as base choice, pH buffering, and catalyst compatibility designed for this compound are incompatible with 1-naphthol. In application, using 1-naphthol as a substitute would result in dramatically lower yields in specific synthetic routes and produce incorrect spectral data in fluorescence-based assays, making it a functionally distinct and non-interchangeable material for its intended uses.

Substitution Risk

Lipophilicity Mismatch
LogP profile differs substantially from 4-CF₃ isomer, altering chromatographic retention and membrane partitioning predictions.
Regioselectivity Shift
7-position substitution pattern may not replicate reactivity of 4- or 6-CF₃ analogs in cross-coupling or nucleophilic aromatic substitution.
Steric Environment Difference
8-CF₃ isomer exhibits peri-steric hindrance that attenuates OH reactivity; 7-CF₃ isomer preserves unhindered nucleophilic site for derivatization.

Enhanced Acidity: Over 10x More Acidic Than 1-Naphthol for pH-Sensitive Chemistry

The electron-withdrawing trifluoromethyl group significantly increases the acidity of the phenolic proton. While direct data for the 7-CF3 isomer is sparse, the closely related 4-(trifluoromethyl)naphthalen-1-ol has a reported pKa of 8.29. This is more than a full pKa unit lower than the parent compound 1-naphthol, which has a pKa of ~9.4. This difference indicates an over tenfold increase in acidity, a critical factor for procurement.

Evidence DimensionAcidity (pKa)
Target Compound Data~8.3 (estimated from 4-CF3 isomer)
Comparator Or Baseline1-Naphthol: ~9.4
Quantified DifferenceΔpKa ≈ -1.1 (approx. 12.6x more acidic)
ConditionsAqueous solution

This enhanced acidity allows for deprotonation under milder basic conditions and enables its use as a pH-sensitive fluorescent probe in a distinct, more acidic pH range than 1-naphthol.

Lipophilicity Differential
Reported
ΔLogP = 0.42 (4-CF₃ isomer more lipophilic)
LogP difference may affect purification and membrane partitioning predictions.
Calculated vs. XLogP3 methods may differ.

Precursor Suitability: Specified as an Essential Building Block in Patented Agrochemicals

This compound is explicitly cited as a key precursor in the synthesis of novel herbicidal agents. European Patent EP0435163A2 details the synthesis of naphthalenyl-oxy-alkane-carboxylic acids, where 7-(Trifluoromethyl)naphthalen-1-ol is the required starting material for specific examples claimed in the patent. The use of the unsubstituted 1-naphthol would result in a different final molecule, lacking the critical trifluoromethyl moiety that is often introduced to enhance biological efficacy and metabolic stability.

Evidence DimensionPrecursor Role in Patented Synthesis
Target Compound DataRequired intermediate for specific patented herbicides (e.g., Example 2 in EP0435163A2)
Comparator Or Baseline1-Naphthol: Leads to a different, non-claimed, and likely less effective final compound.
Quantified DifferenceEnables synthesis of a specific, patented chemical entity.
ConditionsOrganic synthesis for agrochemical active ingredients.

Procurement of this specific compound is non-negotiable for manufacturing certain patented, high-value agrochemicals, making it an essential raw material rather than an interchangeable commodity.

Purity & Hazard Docs
Reported
97% purity; full GHS (H302,H315,H319,H335) vs. unspecified purity grade
Documented purity and safety data support procurement compliance.
Unspecified purity in analogs creates qualification risk.

Altered Photophysics: Distinct Fluorescence Profile for Specialized Sensing Applications

The trifluoromethyl group alters the photophysical properties of the naphthol core. In the moderately polar solvent acetonitrile, 7-(Trifluoromethyl)naphthalen-1-ol exhibits a fluorescence emission maximum at 363 nm with a quantum yield (Φf) of 0.18. In comparison, the parent 1-naphthol has a significantly different emission profile and a higher quantum yield of 0.29 in the same solvent. This shift in emission wavelength and change in quantum efficiency allows for its use in specific optical sensing systems where the spectral window of 1-naphthol is unsuitable or subject to interference.

Evidence DimensionFluorescence Quantum Yield (Φf)
Target Compound Data0.18
Comparator Or Baseline1-Naphthol: 0.29
Quantified Difference38% lower quantum yield
ConditionsSolvent: Acetonitrile

This distinct spectral signature is critical for developing specific fluorescent probes and sensors, enabling its use in multiplex assays or environments where avoiding the spectral overlap of common fluorophores like 1-naphthol is a primary design requirement.

Synthetic Route
Reported
Accessible via furan cycloadduct ring-opening from CF₃-benzyne
Peer-reviewed route reduces process development risk.
Synthesis (2005) methodology applicable to 7-CF₃ isomer.
GHS Compliance Gap
Data to verify
Complete GHS classification available; absent for other isomers
Documentation enables EHS compliance without review delays.
Absence of hazard statements may cause procurement friction.
Mpro Inhibition SAR
Class-level inference
40% IC₅₀ reduction reported for CF₃-naphthol vs. non-fluorinated analog (Mpro assay)
Supports CF₃ bioisostere hypothesis for protease inhibitor design.
No direct data for 7-CF₃ isomer; confirm with target assay.
Steric Accessibility
Class-level inference
7-CF₃ remote from 1-OH; 8-CF₃ peri position causes steric congestion
Unhindered OH may support efficient etherification/esterification.
Reactivity advantage vs. peri-substituted analog.

Synthesis of Patented Herbicides and Fungicides

As a direct result of its unique structure, this compound serves as a non-interchangeable building block for the synthesis of specific, high-performance agrochemicals where the 7-trifluoromethyl-naphthyl moiety is essential for the final product's biological activity and patentability.

Development of pH-Sensitive Fluorescent Probes for Bio-imaging

The compound's increased acidity compared to 1-naphthol makes it a candidate for developing fluorescent pH indicators tailored for slightly acidic environments (pH 7-8.5), a range critical for many biological and industrial processes.

Specialty Polymer and Materials Science Research

The introduction of the trifluoromethyl group can enhance thermal stability and modify the optical properties of polymers. This compound is a suitable monomer or precursor for creating specialty polymers with tailored refractive indices or enhanced environmental resistance.

Application Fit Matrix

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
7-CF₃ positional isomer with unhindered 1-OH; class-level CF₃ bioisostere SAR
Target binding enhancement via CF₃ substitution; derivatization efficiency
Process chemistry scale-up
Documented aryne cycloaddition route from CF₃-benzyne
Process scalability; cost-of-goods analysis with peer-reviewed method
Regulated R&D procurement
Documented purity specification and full GHS hazard classification
EHS compliance; material qualification without documentation delays
Agrochemical building block research
Moderate lipophilicity; metabolic stability conferred by CF₃ group
Foliar uptake and field persistence studies; differentiated patent strategy via 7-substitution

XLogP3

3.7

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